molecular formula C21H19ClN2O3S B2639914 N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide CAS No. 2034347-15-2

N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide

Cat. No.: B2639914
CAS No.: 2034347-15-2
M. Wt: 414.9
InChI Key: VRDJKWQVAQUZSA-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted phenyl ring, a thiophene moiety, and an ethanediamide linkage, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is carried out in the presence of a green solvent like ethanol, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and thiophene groups can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-13-17(22)3-2-4-18(13)24-21(27)20(26)23-11-19(25)15-7-5-14(6-8-15)16-9-10-28-12-16/h2-10,12,19,25H,11H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDJKWQVAQUZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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